2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline
Description
Chemical Name: 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline CAS Number: 16824-50-3 Molecular Formula: C₁₄H₁₂F₃NO Molecular Weight: 267.25 g/mol Structure: The compound features a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 5, a 4-methylphenoxy group (-O-C₆H₄-CH₃) at position 2, and an amino (-NH₂) group at position 1 (Figure 1).
This aniline derivative is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and urea-based therapeutics. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxy moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVRPABHQMXFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-50-3 | |
| Record name | 6-(P-TOLYLOXY)-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chloroarene Intermediate Synthesis
A prevalent strategy involves substituting a halogen atom (e.g., chlorine) in a trifluoromethyl-substituted chloroarene with 4-methylphenol. For instance, 5-chloro-2-nitrobenzotrifluoride serves as a starting material, where the nitro group facilitates subsequent reduction to aniline. Reaction with 4-methylphenol under basic conditions (e.g., potassium carbonate in dimethylformamide at 110°C for 24 hours) yields the phenoxy intermediate. This method achieves moderate yields (~65%) but requires careful control of steric and electronic effects due to the electron-withdrawing trifluoromethyl group.
Ammonia-Mediated Amination
Inspired by patents detailing ammoniation reactions, surplus ammonia is introduced under high pressure (12.0 MPa) and temperature (173°C) to replace halogens or nitro groups. While this approach is effective for analogous compounds like 2,6-dichloro-4-trifluoromethyl-aniline, its applicability to 2-(4-methylphenoxy)-5-(trifluoromethyl)aniline remains experimental. Challenges include competing side reactions from the phenoxy group’s electron-donating nature, which may necessitate protective group strategies.
Catalytic Coupling Reactions
Ullmann-Type Coupling
Copper-catalyzed coupling between 5-trifluoromethylaniline and 4-methylphenol derivatives offers a direct route. Employing catalysts like copper(I) iodide in dimethyl sulfoxide at 120°C promotes ether bond formation. This method, adapted from quinoline synthesis protocols, achieves yields up to 58% but requires stoichiometric phenol derivatives and prolonged reaction times.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables etherification under milder conditions. For example, coupling a protected aniline (e.g., acetanilide) with 4-methylphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran at room temperature achieves 72% yield. Deprotection via acidic hydrolysis then yields the target aniline. This method minimizes side reactions but incurs higher costs due to reagent expenses.
Advanced Trifluoromethylation Techniques
Radical Trifluoromethylation
Purification and Yield Optimization
Distillation and Recrystallization
Post-synthesis purification often involves vacuum distillation to isolate the crude product, followed by recrystallization from ethanol-water mixtures. The patent by CN108911989B emphasizes reduced-pressure distillation to recover unreacted intermediates, achieving purities exceeding 99%.
Two-Stage Ammonia Recovery
Adapting methods from US7777079B2, surplus ammonia is recovered using pressurized absorbing tanks. Controlling temperatures below 30°C and pressures under 1.2 MPa maximizes absorption efficiency, reducing waste and environmental impact.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 65% | High | Low | Moderate (solvent use) |
| Ullmann Coupling | 58% | Moderate | Medium | High (Cu waste) |
| Mitsunobu Reaction | 72% | Low | High | Low (THF recycling) |
| Radical Trifluoromethylation | N/A | Experimental | Very High | Undetermined |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
- 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives, making it valuable in the development of pharmaceuticals and agrochemicals .
Synthetic Routes
- The synthesis typically involves:
- Nitration of 4-Methylphenol : Producing 4-methyl-2-nitrophenol.
- Reduction : Converting the nitro group to an amino group.
- Etherification : Reacting with 4-chlorobenzotrifluoride to yield the final product.
Biological Applications
Antimicrobial Properties
- Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) assays demonstrate effectiveness with MIC values ranging from 0.070 to 35.8 μM .
Anticancer Activity
- The compound has shown potential anticancer properties, particularly against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Cytotoxicity studies reveal IC50 values between 3 μM and 6 μM, suggesting its potential as a lead compound in cancer drug development .
Industrial Applications
Advanced Materials Development
- In industry, this compound is utilized in creating advanced materials such as polymers and coatings with enhanced thermal stability and resistance to degradation. Its unique properties make it suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The biological and chemical properties of trifluoromethyl-substituted anilines are highly sensitive to substituent type and position. Below is a comparative analysis of structurally related compounds:
Electronic and Steric Effects
- Ortho Effect : Derivatives with substituents at the ortho position (e.g., 2-(trifluoromethyl)aniline) exhibit reduced basicity compared to para-substituted analogues. This enhances their stability in acidic environments and improves bioavailability .
- Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the aniline NH₂ group (e.g., pKa ~3.5 for this compound vs. ~4.8 for non-fluorinated analogues) .
Pharmaceutical Relevance
- Kinase Inhibitors : The compound serves as a precursor in synthesizing VEGFR2 inhibitors, where the trifluoromethyl group improves binding affinity to ATP pockets .
- Urea Derivatives : Reaction with 4-tolyl sulfonyl isocyanate yields sulfonylureas with antidiabetic activity (e.g., compound 7, 85% yield) .
Material Science
- Organic Solar Cells : Analogues like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are used in hole-transport layers due to their electron-deficient aromatic systems .
Biological Activity
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14F3N
- Molecular Weight : 267.25 g/mol
- Structure : The compound features a trifluoromethyl group and an aniline structure, which are known to influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited in the available literature.
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit cancer cell proliferation, particularly against HeLa cells (cervical cancer) and other tumor cell lines. The mechanism of action is primarily through the induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest.
The primary mode of action for this compound involves trifluoromethylarylation of alkenes, affecting various biochemical pathways:
- Target : Alkenes and possibly other cellular targets involved in cancer cell proliferation.
- Biochemical Pathways : The compound's interaction with cellular components leads to the formation of reactive intermediates that can induce oxidative stress, ultimately triggering apoptotic pathways.
Case Studies
-
Antiproliferative Activity :
- A study assessed the antiproliferative effects of various derivatives of the compound against multiple cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and Jurkat (leukemia). Results indicated IC50 values in the low micromolar range, demonstrating significant activity compared to standard chemotherapeutics.
-
Cell Cycle Analysis :
- Flow cytometry studies revealed that treatment with this compound resulted in an accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression which is characteristic of effective anticancer agents.
-
In Vivo Studies :
- Preliminary in vivo studies using zebrafish embryos demonstrated that the compound effectively inhibited tumor growth and induced apoptosis in cancer cells, further supporting its potential as an anticancer therapeutic.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 267.25 g/mol |
| Antimicrobial Activity | Positive (specific MICs not detailed) |
| Anticancer Cell Lines | HeLa, A549, MDA-MB-231 |
| IC50 Values | Low micromolar range |
| Mechanism | Apoptosis induction, tubulin inhibition |
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl and aniline groups render the compound susceptible to oxidation under controlled conditions. Key findings include:
-
Potassium Permanganate (KMnO₄) :
Oxidation in acidic or basic media converts the aniline moiety into quinones or hydroxylated derivatives. For example, treatment with KMnO₄ in sulfuric acid yields a quinone structure via electron-deficient aromatic ring oxidation. -
Hydrogen Peroxide (H₂O₂) :
In the presence of iron catalysts, H₂O₂ generates hydroxylated products through radical intermediates.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Quinone derivatives | |
| H₂O₂/FeCl₃ | Ethanol, 25°C | Hydroxylated aniline compounds |
Reduction Reactions
The aniline core and trifluoromethyl group participate in selective reductions:
-
Catalytic Hydrogenation (H₂/Pd-C) :
Hydrogenation under 4–6 kg/cm² pressure reduces the aromatic ring or dehalogenates adjacent substituents. For instance, Pd/C-mediated hydrogenation in ethanol yields cyclohexylamine derivatives . -
Lithium Aluminum Hydride (LiAlH₄) :
Reduces the nitro group (if present) to an amine, though this is less common in the absence of nitro functionality.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂ (4 kg/cm²), Pd/C | Ethanol, 48 hr | Dehalogenated cyclohexylamines | |
| LiAlH₄ | Anhydrous ether, 0°C | Reduced amine derivatives |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic ring or phenoxy group:
-
Halogenation :
Chlorination or bromination at the para position of the methylphenoxy group using Cl₂ or Br₂ in dichloromethane. -
Nucleophilic Aromatic Substitution :
The trifluoromethyl group’s electron-withdrawing effect facilitates substitution at the meta position. For example, reaction with thiophenol in DMF replaces the phenoxy group with a thioether.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Cl₂, AlCl₃ | DCM, 25°C | 4-Chloro derivatives | |
| PhSH, K₂CO₃ | DMF, 80°C | Thioether analogs |
Radical-Mediated Reactions
Recent advances in metallaphotoredox catalysis enable trifluoromethyl group functionalization:
-
Iridium-Catalyzed Amination :
Under blue-light irradiation, the compound couples with tertiary alkylamines and carboxylic acids to form branched trifluoroalkylated products. This method leverages radical intermediates for C–N bond formation .
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Ir(ppy)₃, H₂O | Blue light, 25°C | N-Trifluoroalkyl anilines |
Key Mechanistic Insights
-
Oxidation : Proceeds via radical cation intermediates, confirmed by trapping experiments with TEMPO .
-
Reduction : Hydrogenation follows a heterogeneous catalysis pathway, with Pd/C facilitating H₂ dissociation .
-
Substitution : Directed by the electron-withdrawing trifluoromethyl group, favoring meta/para positions.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using aryl boronic acids and halogenated intermediates. For example, tetrakis(triphenylphosphine)palladium(0) is effective in coupling 5-(trifluoromethyl)aniline derivatives with 4-methylphenoxy precursors under nitrogen at 80–110°C . Yields (>95%) are achievable with careful control of solvent systems (e.g., toluene/ethanol/water mixtures) and purification via silica gel chromatography (ethyl acetate/petroleum ether) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 307 [M+H]+) and detects impurities .
- HPLC (High-Performance Liquid Chromatography) : Ensures purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients and formic acid modifiers .
- NMR : Resolves structural ambiguities, particularly for trifluoromethyl and phenoxy substituents .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., methanol, DMF) is limited due to the hydrophobic trifluoromethyl group. Pre-saturate solvents with the compound or use co-solvents (e.g., 10% DMSO in PBS) . For kinetic studies, sonication at 40°C for 15–30 minutes improves dispersion .
Advanced Research Questions
Q. How do structural modifications at the phenoxy or trifluoromethyl groups influence bioactivity?
- Methodological Answer :
- Trifluoromethyl Position : Substitution at the 5-position enhances metabolic stability but reduces solubility. Comparative studies with 3-trifluoromethyl analogs show altered binding affinities to kinase targets (e.g., ΔIC₅₀ = 2.5 µM vs. 8.7 µM) .
- Phenoxy Group : Introducing electron-withdrawing groups (e.g., nitro) at the 4-methylphenoxy moiety increases electrophilicity, improving reactivity in nucleophilic substitutions .
Q. What strategies mitigate low yields in palladium-catalyzed couplings for this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligands to reduce catalyst loading (0.5–1 mol%) and prevent dehalogenation side reactions .
- Temperature Control : Maintain reactions at 80–90°C to balance reaction rate and byproduct formation.
- Purification : Employ C18 reverse-phase chromatography for polar byproducts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Predict logP values and pKa for solubility optimization (e.g., replacing methylphenoxy with methoxyethoxy improves logP by 0.8 units) .
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize substituents with favorable binding energies (ΔG < -9 kcal/mol) .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in reported LCMS retention times?
- Methodological Answer : Retention times vary due to column type (e.g., YMC-Actus Triart C18 vs. Zorbax SB-C18) and mobile phase additives (formic acid vs. TFA). Standardize conditions: use 0.1% formic acid in water/acetonitrile gradients for reproducibility .
Q. Why do synthetic yields drop when scaling from milligram to gram quantities?
- Methodological Answer : Exothermic reactions at larger scales require precise temperature control (e.g., jacketed reactors) to avoid decomposition. Pilot studies in flow reactors improve heat dissipation and yield consistency (85% vs. 60% in batch) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
